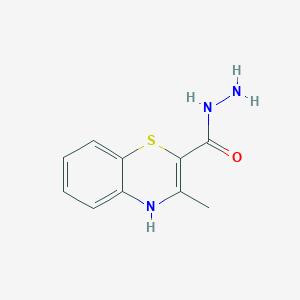

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Description

Properties

IUPAC Name |

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-6-9(10(14)13-11)15-8-5-3-2-4-7(8)12-6/h2-5,12H,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJBHUOXEDABKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C2N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369440 | |

| Record name | 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169058-47-3 | |

| Record name | 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Yield Variation with Substituents in Cyclocondensation

| Methyl Ketone Substituent | Aniline Substituent | Yield (%) |

|---|---|---|

| Acetophenone | -H | 78 |

| 4-NO₂-Acetophenone | 4-Cl | 45 |

| Cyclohexanone | 4-Me | 62 |

Limitations include tedious workup and reliance on column chromatography.

Multi-Component Reactions for One-Pot Synthesis

Multi-component reactions (MCRs) offer efficiency by converging reactants in a single step. Suliman et al. demonstrated the cleavage of benzothiazoles (0.5 mmol) with cyclopentane-1,3-dione (1 mmol) in DMSO/H₂O, yielding 40–60% of 1,4-benzothiazine derivatives. While environmentally benign, this method requires 48-hour reaction times and elevated temperatures (80°C).

Table 2: Substrate Scope in MCR Approaches

| Benzothiazole Substituent | Dicarbonyl Compound | Yield (%) |

|---|---|---|

| 6-Cl | Cyclopentane-1,3-dione | 55 |

| 5-MeO | Dimethyloxalate | 48 |

| Unsubstituted | Acetylacetone | 40 |

Transition Metal-Catalyzed Cycloaddition

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to functionalize benzothiazine intermediates. A study synthesized 1,2,3-triazolyl-1,4-benzothiazin-3-ones via Cu(I)-mediated reactions between azides and alkynes, achieving yields of 65–85%. Catalytic systems using CuI (5 mol%) in ethanol at 80°C proved effective for introducing triazole moieties, which can be further modified to carbohydrazides.

Table 3: Catalytic Conditions and Outcomes

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 80 | 85 |

| 10 | 100 | 78 |

| 2 | 60 | 65 |

Hydrazine Substitution on Benzothiazine Esters

The carbohydrazide moiety is introduced via nucleophilic substitution of benzothiazine esters with hydrazine hydrate. Arylbiguanide hydrochloride salts, synthesized from substituted anilines and dicyandiamide, react with dimethyloxalate in methanol under reflux to form intermediate esters. Subsequent treatment with hydrazine hydrate in ethanol yields target carbohydrazides with purities >95% (validated by HPLC).

Table 4: Optimization of Hydrazine Substitution

| Hydrazine Equivalents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 2 | Ethanol | 6 | 88 |

| 3 | Methanol | 4 | 92 |

| 1.5 | THF | 8 | 75 |

Green Chemistry Methodologies

Recent efforts focus on sustainable synthesis. Londhe et al. reported a biomimetic approach using β-cyclodextrin (1 mmol) in water, enabling cyclocondensation of disulfanylbenzenamines (1 mmol) with 1,3-dicarbonyls (2 mmol) at neutral pH. This method avoids organic solvents and transition metals, achieving yields comparable to traditional routes (70–75%).

Table 5: Comparative Analysis of Green vs. Traditional Methods

| Parameter | Green Method (Water) | Traditional (Chlorobenzene) |

|---|---|---|

| Reaction Time (h) | 24 | 16 |

| Yield (%) | 75 | 78 |

| Purification | Filtration | Column Chromatography |

Chemical Reactions Analysis

Types of Reactions

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-4H-1,4-benzothiazine-2-carbohydrazide has shown promise as an antimicrobial and anticancer agent . Studies indicate that derivatives of this compound possess significant activity against various bacterial strains, including Staphylococcus aureus, and exhibit cytotoxic effects on cancer cell lines .

Case Study : In a study evaluating a series of novel derivatives, compounds demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives also showing antifungal properties .

The compound interacts with biological targets involved in bacterial resistance mechanisms and cancer cell proliferation. Molecular docking studies have been conducted to predict these interactions, providing insights into its mechanism of action .

Biological Activities :

- Antimicrobial Activity : Effective against a range of pathogens.

- Anticancer Activity : Induces cytotoxicity in various cancer cell lines.

Material Science

In industrial applications, this compound is utilized in developing new materials with specific properties such as polymers and dyes. Its unique chemical behavior allows for diverse transformations that are beneficial in material synthesis .

Mechanism of Action

The mechanism of action of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Benzoxazinone Derivatives (Oxygen Analogs)

Compounds like 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (a herbicide intermediate) share structural similarities but replace sulfur with oxygen in the heterocyclic ring. Key differences include:

- Synthesis: Benzoxazinones are synthesized via catalytic hydrogenation (e.g., Raney Ni at 70–80°C, 5–6 MPa H₂) , whereas benzothiazines often require thiol-containing precursors .

- Bioactivity: Benzoxazinones are primarily agrochemical intermediates, while benzothiazines exhibit broader pharmacological applications (e.g., antimicrobial, anti-apoptotic) .

Table 1: Comparison of Benzothiazines and Benzoxazinones

Benzo-1,4-Oxathiin Derivatives

6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine () contains both oxygen and sulfur in the heterocycle. Key distinctions:

- Reactivity : The oxathiin ring’s dual heteroatoms enable unique redox properties, unlike the more electron-rich benzothiazines .

- Synthesis : Oxathiins are synthesized via nucleophilic aromatic substitution (e.g., NaH/DMF conditions), whereas benzothiazines often employ hydrazine-mediated cyclization .

Hydrazide-Functionalized Benzothiazines

Nitro-Substituted Benzothiazines

1-(6-Nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine () features a nitro group at position 5. The electron-withdrawing nitro group enhances antibacterial potency but may reduce solubility compared to methyl-substituted analogs .

Biological Activity

3-Methyl-4H-1,4-benzothiazine-2-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3OS. Its structure features a benzothiazine core with a methyl group and a carbohydrazide substituent. This unique arrangement contributes to its chemical reactivity and biological properties, allowing for various applications in medicinal chemistry and material science.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus, with notable results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/ml |

| Escherichia coli | 250 µg/ml |

| Klebsiella pneumoniae | 250 µg/ml |

These findings suggest that derivatives of this compound could serve as potential alternatives to traditional antibiotics, especially in the face of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, derivatives were synthesized and evaluated for their effects on HT-29 human colon cancer cells. The results indicated:

| Compound | GI50 (µM) | Activity Level |

|---|---|---|

| AR13 | <10 | High |

| AR15 | <10 | High |

| AR5 | <70 | Moderate |

These compounds demonstrated significant cytotoxic effects, highlighting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. Molecular docking studies have suggested that this compound can bind to enzymes and receptors associated with bacterial resistance mechanisms and cancer cell proliferation. This interaction may inhibit critical pathways involved in disease progression .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Study on Antimicrobial Efficacy : A research team evaluated multiple derivatives for their antibacterial activity against resistant strains of bacteria. The study utilized disk diffusion and microdilution methods to assess efficacy.

- Anticancer Research : Another study focused on the synthesis of benzothiazine derivatives and their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications in the molecular structure significantly enhanced anticancer activity.

Synthesis Methods

The synthesis of this compound typically involves reactions between 2-amino-5-substituted-thiophenol and various reagents. A common method includes cyclization with hydrazine hydrate under reflux conditions .

Synthetic Route Example

-

Reagents :

- 2-amino-5-substituted-thiophenol

- Hydrazine hydrate

- Ethanol

-

Procedure :

- Combine the reagents in ethanol.

- Reflux the mixture for several hours.

- Isolate the product through crystallization.

This method can be optimized using ultrasound irradiation to enhance yields and reaction rates .

Q & A

Q. How can degradation products of this compound be identified and quantified?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) followed by LC-MS/MS analysis detect degradation products (e.g., hydrolysis to carboxylic acid). Quantify using external calibration curves. High-resolution mass spectrometry (HRMS) assigns molecular formulas to degradation fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.